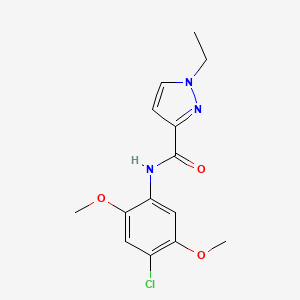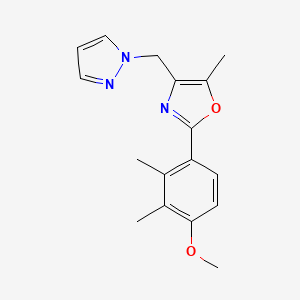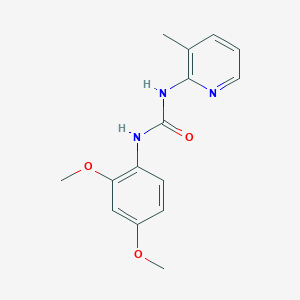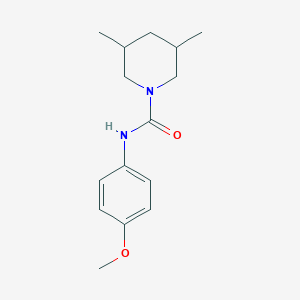
4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one, also known as L-838,417, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of diazepanes and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various disorders.
作用機序
The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one is not fully understood, but it is believed to be a positive allosteric modulator of the GABA-A receptor. This receptor is the main inhibitory neurotransmitter in the brain and is involved in the regulation of anxiety, mood, and cognition. By enhancing the activity of this receptor, this compound may increase the inhibitory tone in the brain, leading to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which is consistent with its mechanism of action. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that this compound may have neuroprotective effects and could promote the growth of new neurons in the brain.
実験室実験の利点と制限
4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for in vitro and in vivo studies. It has also been shown to have low toxicity and good bioavailability, making it a safe and effective research tool. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.
将来の方向性
There are several future directions for the research on 4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one. One direction is to further investigate its mechanism of action and its effects on different subtypes of the GABA-A receptor. Another direction is to explore its potential therapeutic applications in humans, particularly for the treatment of anxiety, depression, and cognitive disorders. Additionally, it would be interesting to investigate the long-term effects of this compound on brain function and behavior. Overall, the research on this compound has the potential to provide new insights into the neurobiology of anxiety, depression, and cognition, and could lead to the development of novel therapies for these disorders.
合成法
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one involves several steps, starting with the reaction of N-methylglycine with 4-fluorobenzyl bromide to form N-methyl-N-(4-fluorobenzyl)glycine. This intermediate is then reacted with 3-isopropyl-1,4-diazepan-5-one to form this compound. The synthesis of this compound has been optimized to produce high yields of pure compound, making it suitable for scientific research.
科学的研究の応用
4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory in rodents. These findings suggest that this compound could be a promising candidate for the treatment of anxiety, depression, schizophrenia, and cognitive disorders.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[2-(methylamino)acetyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c1-13(2)16-12-21(18(24)10-20-3)9-8-17(23)22(16)11-14-4-6-15(19)7-5-14/h4-7,13,16,20H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXAXLNSFULRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
![3-(2-methoxy-3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5373984.png)
![(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5373985.png)

![3-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5374007.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
![2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B5374031.png)
![N,N-diethyl-2-(2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine dihydrochloride](/img/structure/B5374037.png)

![7-acetyl-6-[5-(3-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374040.png)
![7-acetyl-6-(4-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374043.png)
![N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5374050.png)
